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Compound of Interest

Compound Name: ACTH (1-17)

Cat. No.: B612772

Introduction: Adrenocorticotropic hormone (ACTH) (1-17), a 17-amino acid N-terminal fragment
of the full ACTH polypeptide, is a significant bioactive peptide. It is generated through the post-
translational processing of its precursor, pro-opiomelanocortin (POMC).[1] While the full ACTH
(1-39) peptide is primarily known for stimulating the adrenal cortex via the melanocortin-2
receptor (MC2R), the ACTH (1-17) fragment exhibits distinct biological activities, most notably
as a potent agonist for the melanocortin-1 receptor (MC1R).[1][2] This guide provides an in-
depth overview of the structural characteristics of ACTH (1-17), its biophysical properties, the
signaling pathways it activates, and the experimental methodologies used for its
characterization.

Core Structural Characteristics
Primary Structure

The primary structure of human ACTH (1-17) consists of a specific sequence of 17 amino
acids. This sequence is fundamental to its biological function and receptor interaction.

e One-Letter Code: SYSMEHFRWGKPVGKKR

o Three-Letter Code: H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-
Arg-OH

Two key motifs within this sequence are crucial for its activity:
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e The "Message" Sequence (His-Phe-Arg-Trp): This core motif, located at residues 6-9, is
essential for binding to and activating melanocortin receptors.[3]

e The Basic Residues (Lys-Lys-Arg): The cluster of basic amino acids at positions 15-17 is
important for receptor affinity and specificity.[4]

Secondary and Tertiary Structure

As a relatively short and flexible peptide, ACTH (1-17) does not possess a single, rigid tertiary
structure in aqueous solution. Its conformation is highly dependent on its environment.

e Solution Conformation: In solution, ACTH (1-17) likely exists as an ensemble of
conformations. Spectroscopic studies suggest it is largely a random coil, but with
propensities to form localized secondary structures.

» Induced Conformation: Molecular modeling and experimental data suggest that upon
interaction with a receptor or in a membrane-like environment (simulated using solvents like
trifluoroethanol), the peptide can adopt a more defined structure. This includes a potential -
turn conformation involving the Arg-Trp-Gly-Lys sequence (residues 8-11) and a helical
structure in the N-terminal region, which is believed to be essential for bioactivity.[4]

Quantitative and Biophysical Data

The key biophysical properties of ACTH (1-17) are summarized in the table below. This data is
essential for experimental design, including buffer preparation, spectroscopic analysis, and
ligand-binding assays.

Property Value Reference(s)
Amino Acid Sequence SYSMEHFRWGKPVGKKR [5]
Molecular Formula Co5H145N29023S1 [5]
Molecular Weight ~2093.5 g/mol [5]

Theoretical Isoelectric Point

(P

11.98 (Calculated)

MC1R Binding Affinity (Ki)

~0.21 nM

[1](6]
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Biological Activity and Signaling Pathways

ACTH (1-17) is a potent agonist at the human melanocortin 1 receptor (h(MC1R), exhibiting
even greater potency than a-melanocyte-stimulating hormone (a-MSH) in stimulating cCAMP
production.[1] Activation of MC1R, a G protein-coupled receptor (GPCR), initiates a cascade of
intracellular signaling events.

The primary signaling pathway involves the activation of a stimulatory G-protein (Gas). This
leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second
messenger cyclic AMP (cAMP).[7][8] Elevated cAMP levels activate Protein Kinase A (PKA),
which then phosphorylates various downstream targets, including the cAMP response element-
binding protein (CREB).[9] MC1R activation can also stimulate the mitogen-activated protein
kinase (MAPK/ERK) pathway, which is involved in cell proliferation and differentiation.[9]
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Caption: Simplified signaling pathway of ACTH (1-17) via the MC1 Receptor.

Experimental Methodologies

The structural characterization of ACTH (1-17) relies on a combination of analytical techniques
to determine its primary, secondary, and conformational properties. The general workflow for

this process is outlined below.
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Caption: General experimental workflow for peptide structural characterization.
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Protocol 1: Primary Structure Verification by Mass
Spectrometry

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to
confirm the molecular weight and amino acid sequence of synthesized ACTH (1-17).

e Sample Preparation:

o Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a
concentration of approximately 1 mg/mL.

o Perform serial dilutions to a final concentration of 1-10 pmol/uL for analysis.
 Liquid Chromatography (LC) Separation:
o Inject the sample onto a reversed-phase C18 column.

o Elute the peptide using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and
mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient runs from 5% to
60% B over 30 minutes.

e Mass Spectrometry (MS) Analysis:
o lonize the eluting peptide using an electrospray ionization (ESI) source.

o Step 3a (MS1 Scan): Acquire a full scan mass spectrum (e.g., m/z 300-2200) to identify
the multiply charged ions of the intact peptide. Deconvolute the resulting charge state
envelope to confirm the monoisotopic molecular weight matches the theoretical value
(~2093.5 Da).[10]

o Step 3b (MS/MS Scan): Perform data-dependent acquisition to select the most intense
precursor ions from the MS1 scan for fragmentation via collision-induced dissociation
(CID) or higher-energy C-trap dissociation (HCD).[11]

o Data Analysis:

o Analyze the MS/MS spectrum to identify the series of b- and y-ions.
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o The mass difference between consecutive ions in a series corresponds to a specific amino
acid residue, allowing for the de novo sequencing of the peptide and confirming it matches
the expected SYSMEHFRWGKPVGKKR sequence.[10][11]

Protocol 2: Secondary Structure Analysis by Circular
Dichroism (CD)

CD spectroscopy is used to rapidly assess the secondary structure content (a-helix, 3-sheet,
random coil) of the peptide in solution.[12][13]

e Sample Preparation:

o Dissolve the peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The
buffer must be free of components that absorb in the far-UV range.[12]

o Prepare a final peptide concentration of 0.1-0.2 mg/mL. The exact concentration must be
determined accurately for molar ellipticity calculations.

o If studying environmentally induced folding, prepare parallel samples in structure-inducing
solvents like 50% trifluoroethanol (TFE).

e Instrument Setup:
o Use a quartz cuvette with a short path length (typically 0.1 cm).

o Purge the instrument with dry nitrogen gas for at least 30 minutes before and during the
experiment.

o Calibrate the instrument using a standard such as camphor-10-sulfonic acid.
o Data Acquisition:
o Record a baseline spectrum using the buffer/solvent alone.

o Record the CD spectrum of the peptide sample from approximately 260 nm down to 190
nm.
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o Typical parameters include a 1 nm bandwidth, 1 s response time, and an average of 3-5

scans.

o Data Analysis:

o

Subtract the baseline spectrum from the sample spectrum.
o Convert the raw data (millidegrees) to mean residue ellipticity [0].

o Analyze the resulting spectrum: A strong negative band near 200 nm is characteristic of a
random coil. The development of negative bands at ~222 nm and ~208 nm and a positive
band at ~192 nm indicates a-helical formation.[14]

o Use deconvolution algorithms (e.g., BeStSel, DichroWeb) to estimate the percentage of
each secondary structure type.[15]

Protocol 3: Conformational Analysis by 2D NMR
Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (NMR) provides detailed information about the
peptide's conformation and structure in solution at atomic resolution.[16][17]

e Sample Preparation:

o Dissolve the peptide to a concentration of 0.5-1.0 mM in a buffer (e.g., 90% H20 / 10%
D20, 20 mM phosphate buffer, pH 6.0). D20 is required for the spectrometer’s field-
frequency lock.[18]

o The relatively low pH helps to slow the exchange of amide protons with the solvent,
making them easier to observe.

¢ NMR Data Acquisition:
o Acquire a series of 2D NMR spectra on a high-field spectrometer (=600 MHz).

o TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part
of the same amino acid spin system (i.e., all protons within a single residue).[17]
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o COSY (Correlation Spectroscopy): This identifies protons that are coupled through 2-3
chemical bonds, useful for confirming assignments.[17]

o NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for
structure determination. It identifies protons that are close in space (<5 A), regardless of
whether they are close in the primary sequence. These NOEs provide the distance
restraints used for structure calculation.[16]

» Data Processing and Analysis:

o

Process the raw data using software such as NMRPipe or TopSpin.

o Resonance Assignment: Use the TOCSY and COSY spectra to identify the spin systems
for each amino acid type. Then, use the NOESY spectrum to find sequential NOEs (e.qg.,
between the amide proton of residue i and the alpha proton of residue i-1) to link the spin
systems and assign them to their specific positions in the peptide sequence.

o Structure Calculation: Extract distance restraints from the intensities of NOESY cross-
peaks. Torsion angle restraints can be derived from coupling constants.

o Use these experimental restraints in a molecular dynamics program (e.g., AMBER,
GROMACS) with a simulated annealing protocol to calculate an ensemble of 3D
structures that are consistent with the NMR data.[19] The final result is a family of
superimposed low-energy structures representing the peptide's conformational space in
solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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